molecular formula C23H22N2O5 B2915537 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid CAS No. 2385966-40-3

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B2915537
CAS No.: 2385966-40-3
M. Wt: 406.438
InChI Key: ZCWDRXBYPUWSNF-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[35]nonane-5-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[35]nonane-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc protecting group. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-20-9-23(19(10-24-20)21(27)28)12-25(13-23)22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDRXBYPUWSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CC(=O)N1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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